molecular formula C16H20ClN3O3 B3114068 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine CAS No. 199327-59-8

4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine

Cat. No.: B3114068
CAS No.: 199327-59-8
M. Wt: 337.8 g/mol
InChI Key: WCABKKDNOBDPHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine (CAS: 199327-59-8) is a quinazoline derivative featuring a morpholine-propoxy side chain. It serves as a key intermediate in synthesizing gefitinib derivatives and other epidermal growth factor receptor (EGFR) inhibitors . Its molecular formula is C17H21ClN2O3, with a molecular weight of 337.8 g/mol (free base) . The compound exhibits a melting point of 247–250°C and is characterized by distinct NMR signals (e.g., δ 7.97 ppm for quinazoline protons) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dechlorinated or demethoxylated derivatives.

Scientific Research Applications

4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinazoline vs. Quinoline Derivatives

  • 4-(3-((4-Chloro-6-methoxyquinolin-7-yl)oxy)propyl)morpholine (CAS: 205448-32-4): Structural Difference: Replaces the quinazoline core with quinoline (one fewer nitrogen atom in the bicyclic system). Molecular Formula: C17H21ClN2O3 (same as the target compound) but distinct pharmacological behavior .

Substituent Variations

  • 4-(3-((4-((3-Chloro-4-fluorophenyl)(hydroxy)amino)-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine 4-oxide: Structural Difference: Incorporates a hydroxylamino group and morpholine 4-oxide. Molecular Weight: 478.9 g/mol (vs. 337.8 g/mol for the parent compound) .
  • Gefitinib (Iressa): Structural Difference: Replaces the chlorine atom with a 3-chloro-4-fluoroanilino group. Impact: Improved EGFR inhibition (IC50 ~0.03 nM) due to enhanced binding to mutant EGFR .

Key Intermediates

  • 7-Methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one: A precursor with a reduced quinazoline ring, critical for introducing the anilino group in gefitinib synthesis .

Physicochemical Properties

Property Target Compound Hydrochloride Salt (CAS: 1383952-42-8) Gefitinib
Molecular Formula C17H21ClN2O3 C16H21Cl2N3O3 C22H24ClFN4O3
Molecular Weight (g/mol) 337.8 374.26 446.9
Melting Point 247–250°C Not reported 196–197°C
Solubility Limited in water Improved due to hydrochloride salt Poor (DMSO stock solutions)
Key Use Intermediate Impurity/Intermediate Active drug (EGFR inhibitor)

EGFR Inhibition and Cytotoxicity

  • Target Compound: Primarily an intermediate; its derivatives (e.g., triazole-linked compounds) exhibit cytotoxicity under normoxia and hypoxia (IC50: <10 µM in Hela cells) .
  • Gefitinib: Directly inhibits EGFR with nanomolar potency (IC50: ~0.03 nM) and induces apoptosis in lung cancer cells .

Apoptosis Induction

  • Gefitinib-Triazole Derivatives : Derived from the target compound, these show 3–5-fold higher apoptosis rates in cervical cancer cells compared to gefitinib alone .

Commercial and Practical Considerations

  • Availability : The target compound is commercially available (BLDpharm, CymitQuimica) in 250 mg to 5 g quantities with ≥95% purity .
  • Cost: Priced at ~$298/250 mg, comparable to other intermediates like 2-amino-4-chloro-7-methoxyquinazoline ($27/25 mg) .
  • Storage : Stable at -18°C (neat form), whereas gefitinib derivatives require DMSO solutions .

Biological Activity

4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine, with the CAS number 199327-59-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C16H20ClN3O3C_{16}H_{20}ClN_{3}O_{3}, with a molecular weight of approximately 337.801 g/mol. It has a melting point ranging from 180 to 181 °C and a predicted boiling point of around 497.8 °C . The structure includes a chloroquinazoline moiety, which is known for various pharmacological activities.

PropertyValue
Molecular FormulaC16H20ClN3O3
Molecular Weight337.801 g/mol
Melting Point180-181 °C
Boiling Point497.8 °C (predicted)
Density1.262 g/cm³ (predicted)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Quinazoline derivatives have been shown to exhibit various mechanisms, including:

  • Inhibition of Kinase Activity : Many quinazoline derivatives act as inhibitors of receptor tyrosine kinases, which are crucial in cancer cell signaling pathways.
  • Antiproliferative Effects : Studies have demonstrated that compounds with similar structures can inhibit cell proliferation by inducing apoptosis or cell cycle arrest.
  • Antimicrobial Activity : Some quinazoline derivatives exhibit antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

A study focusing on quinazoline derivatives indicated that modifications at the 4-position significantly enhanced antiproliferative activity against various cancer cell lines. The compound's ability to inhibit tubulin polymerization was highlighted as a mechanism contributing to its anticancer effects .

Antimicrobial Properties

Research has shown that certain quinazoline derivatives possess broad-spectrum antimicrobial activity. The mechanism often involves the disruption of bacterial membrane integrity and inhibition of essential enzymatic processes within the microbial cells .

Case Studies

  • In Vitro Studies : In vitro assays conducted on cancer cell lines demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
  • Animal Models : In vivo studies using rodent models have shown promising results regarding the compound's efficacy in reducing tumor growth when administered at specific dosages, suggesting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended safety precautions when handling 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves (tested for compatibility) and full-body protective clothing to avoid skin contact. Gloves should be removed using a "no-touch" technique to prevent contamination .
  • Respiratory Protection: For low exposure, use NIOSH-certified P95 respirators (US) or EN 143-compliant P1 filters (EU). For higher exposure, employ OV/AG/P99 (US) or ABEK-P2 (EU) respirators with cartridges .
  • Storage: Store in a cool, dry, ventilated area away from light. Stability is maintained under recommended conditions, but decomposition products are not fully characterized .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer: A validated route involves:

  • Alkylation Step: React 4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol with 4-(3-chloropropyl)morpholine in DMF at 80°C under argon, using potassium carbonate as a base. Monitor progress via HPLC .
  • Workup: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and crystallize from toluene to achieve >99% purity .
  • Yield Optimization: Typical yields range from 76% to 90%, depending on reaction time (12–24 hours) and solvent volume .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H-NMR (e.g., δ 3.92 ppm for methoxy group) and ¹³C-NMR to confirm substituent positions and morpholine integration .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., 574.09 g/mol for C₂₉H₃₇ClFN₅O₄) .
  • HPLC Purity Analysis: Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm >99% purity .

Q. What are the primary research applications of this compound in pharmaceutical development?

Methodological Answer:

  • Kinase Inhibitor Scaffolds: The quinazoline core and morpholine side chain are structural motifs in EGFR (epidermal growth factor receptor) inhibitors, making it a candidate for antitumor agent development .
  • Prodrug Derivatization: Modify the morpholine or methoxy groups to enhance bioavailability or target specificity .
  • Agrochemical Research: Explore its use as a precursor for herbicides or fungicides due to halogen and heterocyclic moieties .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the morpholine and quinazoline moieties during derivatization reactions?

Methodological Answer:

  • Quinazoline Reactivity: The 6-oxypropyl group undergoes nucleophilic substitution due to electron-withdrawing effects from the chloro and methoxy substituents, enabling alkylation or acylation .
  • Morpholine Participation: The morpholine nitrogen acts as a weak base, facilitating proton transfer in catalytic cycles. Its electron-rich structure stabilizes transition states in SN2 reactions .
  • Steric Effects: The propyl linker reduces steric hindrance, improving accessibility for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. How can researchers address challenges in optimizing reaction yields during the alkylation step of the synthesis?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (e.g., DMF vs. DMSO) to improve solubility of intermediates. DMF is preferred for its high boiling point and compatibility with aryl ether formation .
  • Catalyst Exploration: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
  • Temperature Gradients: Perform kinetic studies at 60–100°C to identify optimal conditions for minimizing side products .

Q. What analytical strategies are recommended to resolve contradictions in spectroscopic data (e.g., NMR chemical shift discrepancies)?

Methodological Answer:

  • 2D NMR Techniques: Utilize HSQC (heteronuclear single quantum coherence) and COSY (correlation spectroscopy) to assign overlapping proton signals (e.g., morpholine methylene groups at δ 2.34–2.51 ppm) .
  • Isotopic Labeling: Synthesize deuterated analogs to simplify splitting patterns in crowded regions of the spectrum.
  • Computational Validation: Compare experimental ¹³C-NMR shifts with density functional theory (DFT)-predicted values to confirm assignments .

Q. What in vitro models are appropriate for evaluating the biological activity of derivatives based on this scaffold?

Methodological Answer:

  • Cancer Cell Lines: Test cytotoxicity in EGFR-overexpressing lines (e.g., A549 lung carcinoma or MDA-MB-231 breast cancer) using MTT assays. Include gefitinib as a positive control .
  • Enzyme Inhibition Assays: Measure IC₅₀ values against purified EGFR kinases via fluorescence polarization .
  • Metabolic Stability: Use liver microsomes (human or rodent) to assess CYP-mediated degradation and guide prodrug design .

Properties

IUPAC Name

4-[3-(4-chloro-7-methoxyquinazolin-6-yl)oxypropyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3/c1-21-14-10-13-12(16(17)19-11-18-13)9-15(14)23-6-2-3-20-4-7-22-8-5-20/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCABKKDNOBDPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2Cl)OCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Di-tert-butyl azodicarboxylate (1.44 g, 6.26 mmol) was added portionwise at room temperature to a stirred suspension of 4-chloro-7-methoxyquinazolin-6-ol (1.20 g, 5.70 mmol), 3-morpholin-4-ylpropan-1-ol (0.91 g, 6.27 mmol) and triphenylphosphine (1.8 g, 6.87 mmol) in dichloromethane (25 ml). The reaction mixture was stirred for 2 hours and then the resulting orange solution was purified directly by silica gel chromatography eluting with a mixture of 5% methanol in dichloromethane to give 4-chloro-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazoline (1.28 g, 67% yield) as a pale yellow solid:
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 7-methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin4-one (990 mg, 3.1 mmol) in thionyl chloride (10 ml) and DMF (0.1 ml) was heated at 80° C. for 1.5 hours. The mixture was allowed to cool, toluene was added and the solvent was removed by evaporation. The residue was partitioned between ethyl acetate and water and the aqueous layer was adjusted to pH7.5 with 2M sodium hydroxide solution. The organic layer was separated, washed with brine, dried (MgSO4) and the solvent removed by evaporation. The residue was purified by flash chromatography eluting with methylene chloride/methanol (119 followed by 95/5). The purified solid was triturated with hexane, collected by filtration and washed with ether to give 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline (614 mg, 58%).
Quantity
990 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.